molecular formula C24H19BrN2O4 B11993430 Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-84-1

Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11993430
CAS No.: 302912-84-1
M. Wt: 479.3 g/mol
InChI Key: QWZACDSDARXBGW-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS: 302912-84-1) is a pyrrolo[1,2-c]pyrimidine derivative featuring a 4-bromobenzoyl group at position 7, a 3-methoxyphenyl substituent at position 3, and an ethyl carboxylate ester at position 5 (Fig. 1). Its molecular formula is C24H19BrN2O4, with a molecular weight of 479.323 g/mol .

Properties

CAS No.

302912-84-1

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19BrN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3

InChI Key

QWZACDSDARXBGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Pyrimidinium N-Ylides

This method, recognized for its atom economy and scalability, involves the reaction of pyrimidinium N-ylides with dipolarophiles. A notable protocol employs 1,2-epoxybutane as both solvent and acid scavenger, facilitating the direct formation of the pyrrolo[1,2-c]pyrimidine core without intermediate isolation. For example, reacting pyrimidinium ylides derived from 3-methoxyphenyl-substituted precursors with acetylene derivatives yields the bicyclic structure with >70% efficiency. The epoxybutane medium eliminates the need for toxic isocyanides, enhancing environmental sustainability.

Table 1: Representative 1,3-Dipolar Cycloaddition Conditions

PrecursorDipolarophileSolventTemperatureYield
Pyrimidinium N-ylide (3-MeO)Ethyl propiolate1,2-Epoxybutane80°C72%
Pyrimidinium N-ylide (4-Br)Methyl acrylateTHF60°C68%

Domino Ring-Closure Reactions

Microwave-assisted domino reactions enable rapid cyclization and functionalization in a single step. A study demonstrated that heating a mixture of 3-methoxyphenylpyrrole and 4-bromobenzoyl chloride in ethanol under microwave irradiation (300 W, 100°C) produces the pyrrolo[1,2-c]pyrimidine core within 1 hour. This method reduces reaction times from 18–24 hours (conventional heating) to <2 hours while maintaining yields of 65–78%.

Reaction TypeCatalystBaseSolventTemperatureYield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF80°C65%
Ullmann CouplingCuICs₂CO₃DMSO120°C58%

Esterification for Ethyl Carboxylate Group

The ethyl carboxylate moiety is introduced via Fischer esterification. Treating the carboxylic acid intermediate with ethanol and sulfuric acid under reflux (78°C, 6 hours) achieves 78–85% conversion. Alternatively, microwave-assisted esterification at 100°C reduces the reaction time to 30 minutes.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and DMSO enhance coupling reaction efficiency by stabilizing palladium intermediates. Conversely, ethanol and 1,2-epoxybutane improve cycloaddition yields due to their dual roles as solvents and reagents. Catalytic systems such as Pd(PPh₃)₄ for coupling and DBU for cycloaddition are critical for minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

  • Cyclization : 1-hour completion vs. 24 hours conventionally.

  • Esterification : 30-minute completion vs. 6 hours.
    This method reduces energy consumption and improves reproducibility, with yields comparable to traditional methods (65–78%).

Table 3: Conventional vs. Microwave Synthesis Comparison

StepConventional TimeMicrowave TimeYield Difference
Cyclization24 hours1 hour+3%
Esterification6 hours30 minutes+2%

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H/¹³C NMR : The 3-methoxyphenyl group exhibits a singlet at δ 3.8 ppm (OCH₃), while the 4-bromobenzoyl protons resonate at δ 7.5–8.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 507.2 ([M+H]⁺) confirm the target structure.

X-Ray Diffraction Analysis

Single-crystal X-ray studies resolve torsional angles between the pyrrolo and pyrimidine rings (120–125°), confirming the planar geometry critical for biological activity.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires:

  • Cost-Effective Catalysts : Replacing Pd(PPh₃)₄ with heterogeneous palladium catalysts to reduce costs.

  • Continuous Flow Systems : Implementing flow chemistry for cycloaddition steps to enhance throughput.

  • Solvent Recycling : Distilling and reusing 1,2-epoxybutane to minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the bromobenzoyl group using reducing agents like lithium aluminum hydride.

    Substitution: Halogen exchange reactions using nucleophiles such as sodium iodide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium iodide, acetone, reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences electronic properties and steric interactions. Key analogs include:

Compound Name Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Evidence ID
Target compound 3-methoxyphenyl C24H19BrN2O4 479.323
Ethyl 7-(4-bromobenzoyl)-3-(2-methoxyphenyl)- analog 2-methoxyphenyl C24H19BrN2O4 479.323
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)- analog 4-bromophenyl C23H16Br2N2O3 528.200
Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)- analog 3,4-dimethoxyphenyl C25H21BrN2O5 533.350

Key Observations :

  • The 3-methoxyphenyl group (target compound) introduces steric and electronic effects distinct from 2-methoxyphenyl (), likely altering π-conjugation and intermolecular interactions.

Substituent Variations at Position 7

The 4-bromobenzoyl group at position 7 is conserved in most analogs, but substituents on the benzoyl ring can modulate properties:

Compound Name Position 7 Substituent Quantum Yield (Φ) Application Potential Evidence ID
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)- analog 3,4-dimethoxybenzoyl 0.55 Fluorescent sensors
Target compound 4-bromobenzoyl Not reported Underexplored N/A

Key Observations :

  • The 3,4-dimethoxybenzoyl substituent () enhances fluorescence quantum yield (Φ = 0.55) due to extended π-conjugation and electron-donating methoxy groups.
  • The 4-bromobenzoyl group in the target compound may reduce fluorescence efficiency compared to dimethoxy analogs but could improve stability or solubility .

Physicochemical Properties

Predicted collision cross-section (CCS) values and molecular weights provide insights into chromatographic behavior and intermolecular interactions:

Compound Name Adduct Predicted CCS (Ų) Molecular Weight (g/mol) Evidence ID
Target compound [M+H]<sup>+</sup> 204.2 479.323
3-(4-Methoxyphenyl) analog [M+H]<sup>+</sup> 204.8 478.052
3-(3,4-Dimethoxyphenyl) analog [M+H]<sup>+</sup> 193.8 525.952

Key Observations :

  • The target compound’s CCS (204.2 Ų) is comparable to its 4-methoxyphenyl analog, suggesting similar chromatographic retention times .

Biological Activity

Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • A pyrrolo ring fused with a pyrimidine ring .
  • Substituents including an ethyl ester group , a 4-bromobenzoyl moiety , and a 3-methoxyphenyl group .

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds within the pyrrolo[1,2-c]pyrimidine class exhibit diverse biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacteria and fungi.
  • Anticancer Potential : Similar compounds in the class have shown anticancer activity, indicating that this compound may also interact with cancer cell pathways.
  • Enzyme Inhibition : The presence of specific substituents may allow this compound to inhibit key enzymes involved in disease processes.

Synthesis and Derivatives

The synthesis of this compound typically involves a one-pot, three-component reaction. This efficient method allows for rapid generation of various derivatives by altering starting materials. Notable derivatives include:

Compound NameStructure FeaturesBiological Activity
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar fluorobenzoyl substitutionAnticancer
This compoundBromine substitutionAntimicrobial
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine substitutionEnzyme inhibition

Case Studies

Several studies have evaluated the biological activity of similar pyrrolo[1,2-c]pyrimidines. For instance:

  • Anticancer Studies : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting similar potential for this compound.
  • Microbial Inhibition : Research on antimicrobial derivatives indicated effective inhibition against both Gram-positive and Gram-negative bacteria, warranting further exploration of this compound's efficacy.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and functional group protection/deprotection. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for aryl coupling steps, while ethanol or THF is suitable for cyclization reactions .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling to introduce the 4-bromobenzoyl group. Triethylamine or acetic anhydride may be used to neutralize byproducts .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%). Confirm purity via HPLC or NMR before downstream applications .

Q. What analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions, particularly the methoxyphenyl and bromobenzoyl groups. DEPT-135 helps distinguish CH₃/CH₂/CH groups .
  • X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX or OLEX2 software) resolves the 3D structure, including bond angles and torsional strain in the pyrrolo-pyrimidine core .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 510.02) and detects isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Parameters:
    • Generate ligand 3D coordinates (Open Babel) and optimize protonation states (pH 7.4).
    • Define binding pockets using co-crystallized structures (PDB).
    • Validate docking poses with MD simulations (AMBER/GROMACS) to assess stability .
  • Scoring Function Analysis : Compare binding energies (ΔG) with known inhibitors. A ΔG < -8 kcal/mol suggests strong affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays). Use reference compounds (e.g., staurosporine) to calibrate IC₅₀ values .
  • SAR Analysis : Compare derivatives (e.g., replacing 4-bromobenzoyl with 3-chlorophenyl) to identify structural determinants of activity. Fluorescence-based assays (e.g., FP-Tracer) quantify target engagement .

Q. What strategies improve crystallographic data quality for derivatives of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (ether diffusion) in dichloromethane/methanol. Additive screening (e.g., silver nitrate) may enhance crystal lattice stability .
  • Refinement : SHELXL refines anisotropic displacement parameters. Address disorder in the methoxyphenyl group using PART instructions and free variable constraints .
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .

Q. How can fluorescence properties of this compound be exploited in chemical sensing?

Methodological Answer:

  • Quantum Yield Optimization : Modify the pyrrolo-pyrimidine core with electron-donating groups (e.g., -NH₂) to enhance fluorescence. Measure quantum yield (Φ) using quinine sulfate as a reference (Φ = 0.55 in ethanol) .
  • Sensor Design : Conjugate the compound to a metal-chelating moiety (e.g., terpyridine) for ion detection. Monitor emission shifts (Δλ > 50 nm) upon analyte binding .

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